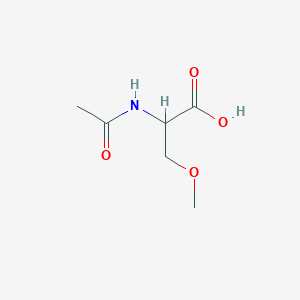

2-Acetamido-3-methoxypropanoic acid

Description

Contextualization within the Field of Functionalized Amino Acid Derivatives

Functionalized amino acid derivatives are a broad class of molecules where the basic amino acid structure has been modified to achieve specific chemical or biological properties. researchgate.net These modifications can include changes to the amino group, the carboxylic acid group, or the side chain. The functionalization of amino acids is of significant interest as it allows for the creation of novel molecular structures that can be used as building blocks in synthesis, as probes for biological processes, or as therapeutic agents themselves. acs.orgresearchgate.net

2-Acetamido-3-methoxypropanoic acid fits within this field as a derivative of serine where both the amine and the side-chain hydroxyl group have been functionalized. medchemexpress.com The N-acetylation removes the basicity of the amino group, converting it to a neutral amide. This modification can alter the molecule's solubility, stability, and its ability to participate in certain reactions. The O-methylation of the side chain prevents the formation of hydrogen bonds that the original hydroxyl group could participate in and introduces a lipophilic character. These alterations are not merely superficial; they fundamentally change the molecule's reactivity and potential interactions within a biological system, distinguishing it from its parent amino acid, serine.

Significance as a Chiral Building Block and Synthetic Intermediate

A key feature of this compound is its chirality, stemming from the stereocenter at the alpha-carbon. This makes it a valuable chiral building block in asymmetric synthesis. tcichemicals.com Chiral building blocks are essential starting materials for the synthesis of complex, stereochemically defined molecules, which is particularly important in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereochemistry. acs.org

The utility of this compound as a synthetic intermediate is demonstrated in its application in the synthesis of more complex molecules. For instance, derivatives of this compound are precursors in the synthesis of analogues of sialic acid. researchgate.net Sialic acids are a family of nine-carbon sugars that play crucial roles in many biological recognition and communication events. researchgate.netnih.gov The ability to synthesize modified sialic acids and their derivatives allows researchers to probe the mechanisms of these biological processes and to develop potential therapeutic agents that can modulate them. The defined stereochemistry and the specific functional groups of this compound make it an ideal starting point for the stereoselective synthesis of these complex carbohydrate structures.

Historical Overview of Research Leading to its Derivatives' Biological Applications

Research into functionalized amino acids has a long history, with early work focusing on the synthesis and properties of these novel compounds. acs.org The exploration of amino acid derivatives as tools in biochemistry and medicine has grown significantly over the decades. The study of derivatives like this compound is part of a larger effort to understand how modifications to the basic amino acid scaffold can lead to new biological activities. researchgate.net

The biological significance of derivatives of this compound is closely tied to the field of glycobiology, particularly the study of sialic acids. Sialic acids are often found at the terminal positions of glycan chains on cell surfaces and play a role in processes ranging from cell-cell recognition to viral infection. nih.gov Research into the synthesis of sialic acid and its analogues has been a major driver for the development and use of precursors like this compound. researchgate.net The ability to create synthetic variants of sialic acid has enabled detailed studies of the enzymes involved in their metabolism, such as sialyltransferases and sialidases, and has led to the development of inhibitors for these enzymes, some of which have therapeutic potential. The historical development of this field shows a progression from basic synthetic chemistry to the application of these synthetic molecules to understand and manipulate complex biological systems.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-acetyl-O-methylserine |

This table contains data compiled from available chemical information. simsonpharma.com

Research Applications of this compound Derivatives

| Derivative Type | Research Application | Significance |

| Sialic Acid Analogues | Probing biological recognition events | Understanding the role of sialic acids in cell communication and pathogenesis. researchgate.net |

| Enzyme Inhibitors | Targeting enzymes in the sialic acid pathway | Development of potential therapeutics for diseases like influenza. |

| Glycosylation Precursors | Studying the process of protein and lipid glycosylation | Elucidating the mechanisms of post-translational modifications. |

This table summarizes key research areas where derivatives of this compound are applied.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596465 | |

| Record name | N-Acetyl-O-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98632-99-6 | |

| Record name | N-Acetyl-O-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Enantiomeric Purity in Synthetic and Biological Research

Importance of Absolute Stereochemistry in Derivative Functionality

The absolute stereochemistry of derivatives of 2-Acetamido-3-methoxypropanoic acid is a critical determinant of their biological function. The specific three-dimensional arrangement of substituents around the chiral center directly influences how these molecules interact with their biological targets, which are themselves chiral. This stereoselectivity is evident in the pharmacological activity of various derivatives.

A prominent example is the anticonvulsant drug Lacosamide (B1674222), which is chemically known as (R)-2-Acetamido-N-benzyl-3-methoxypropanamide. It is the (R)-enantiomer of a derivative of this compound that is responsible for its therapeutic effect in treating partial-onset seizures. The specific spatial orientation of the acetamido and methoxy (B1213986) groups is crucial for its selective interaction with the slow inactivation gates of voltage-gated sodium channels, its primary mechanism of action. The (S)-enantiomer does not exhibit the same level of activity, highlighting the strict stereochemical requirements for this biological function.

Furthermore, research on structurally similar N-alkanoyl-substituted serine amphiphiles, which differ only by a methyl group in the head group compared to threonine analogues, demonstrates the influence of stereochemistry on physicochemical properties. nih.gov Studies have shown that enantiomers and their corresponding racemic mixtures exhibit different monolayer characteristics at the air-water interface. nih.govacs.org Enantiomerically pure compounds tend to form different lattice structures compared to their racemic counterparts, which is attributed to distinct intermolecular interactions (homochiral vs. heterochiral). nih.govacs.org These differences in self-assembly and packing can have significant implications for applications in areas like drug delivery systems and biomaterial development, where the surface properties of a molecule are paramount.

Analytical Methods for Chiral Purity and Enantiomeric Excess Determination

Ensuring the enantiomeric purity of this compound and its derivatives is crucial for both research and potential therapeutic applications. The enantiomeric excess (ee), a measure of the purity of a chiral substance, indicates how much one enantiomer is present in greater amounts than the other. google.com A variety of analytical techniques are employed to determine chiral purity and enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for chiral separations. This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

| CSP Type | Description | Application |

| Polysaccharide-based CSPs | Columns like Chiralpak® and Chiralcel® are based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. They offer broad applicability for separating a wide range of chiral compounds. | Separation of various pharmaceuticals, including β-blockers and antifungal agents. |

| Crown Ether-based CSPs | These are particularly effective for the enantioseparation of compounds containing primary amino groups. | Resolution of stereoisomers of newly synthesized antibacterial agents. |

| Protein-based CSPs | Utilize proteins such as α1-acid glycoprotein (B1211001) (AGP) or cellulase (B1617823) immobilized on a stationary phase. They are well-suited for separating chiral drugs. | Enantiomer separation of various drugs in different chromatographic modes. |

Capillary Electrophoresis (CE) is another powerful technique for chiral analysis. In CE, a chiral selector is typically added to the background electrolyte.

| Chiral Selector | Mechanism | Application |

| Cyclodextrins | These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities. | Enantiomeric separation of amino acids and their derivatives, as well as various drugs like tamsulosin. |

| Proteins | Proteins like bovine serum albumin (BSA) or enzymes can be used as chiral selectors in the running buffer, offering high selectivity for drug enantiomers. | Separation of a wide array of drug enantiomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess. This is often achieved by using chiral solvating agents or chiral derivatizing agents that induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Strategies for Mitigating Racemization during Chemical Transformations

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge during the chemical synthesis and modification of this compound and its derivatives. Since the biological activity is often enantiomer-specific, preventing racemization is critical.

Several factors can promote racemization, particularly the activation of the carboxyl group for amide bond formation, which can increase the acidity of the α-proton and facilitate its removal by a base, leading to a loss of stereochemical integrity.

Key strategies to mitigate racemization include:

Temperature Control: Performing reactions at lower temperatures can significantly reduce the rate of racemization. For instance, racemization at the C2 position can occur during acetylation if temperatures exceed 40°C.

Choice of Coupling Reagents and Additives: The selection of coupling reagents for amide bond formation is crucial. Reagents like propylphosphonic anhydride (B1165640) (T3P®) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization. These additives form activated esters that are less prone to racemization than other intermediates.

Use of Protecting Groups: The choice of protecting group for the amino function can influence the susceptibility to racemization. The Boc (tert-butyloxycarbonyl) group is commonly used and can help in preventing racemization during peptide coupling reactions.

Base Selection: The nature and amount of the base used can impact racemization. Sterically hindered and weaker bases, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are often preferred over stronger, less hindered bases like triethylamine.

Solvent Choice: The polarity of the solvent can also play a role. Non-polar solvents are generally favored as they can reduce the rate of racemization compared to polar solvents.

Techniques for Optical Enrichment and Resolution of Stereoisomers

When a racemic or partially racemized mixture of this compound is obtained, techniques for optical enrichment and resolution are necessary to isolate the desired enantiomer.

Enzymatic Resolution is a highly selective method that leverages the stereospecificity of enzymes.

| Enzyme | Method | Outcome |

| Acylases | These enzymes can selectively hydrolyze the N-acetyl group from one enantiomer (typically the L-enantiomer) of a racemic mixture of N-acetylated amino acids. The resulting free amino acid can then be easily separated from the unreacted N-acetylated D-enantiomer. | Preparation of enantiomerically pure L- or D-amino acids. |

| Transaminases | Aromatic L-amino acid transaminases can be used for the resolution of racemic amino acids, converting one enantiomer to the corresponding α-keto acid while leaving the other enantiomer untouched. us.es | Production of enantiomerically enriched D-amino acid derivatives. us.es |

Derivatization Strategies and Analogue Synthesis

Design and Preparation of Functionalized Amino Acid Analogues

The synthesis of functionalized analogues of 2-acetamido-3-methoxypropanoic acid is a key strategy for expanding its chemical and biological applications. The inherent chirality and the presence of multiple functional groups—a carboxylic acid, an amide, and an ether—provide numerous handles for chemical modification. The design of these analogues often focuses on mimicking or altering the interactions of the parent molecule with biological targets.

A common approach involves the use of the core this compound structure as a starting point for further elaboration. Synthetic strategies may involve the protection of certain functional groups while others are selectively modified. For instance, the carboxylic acid can be converted to an ester or an amide to facilitate subsequent reactions or to modulate the molecule's physicochemical properties. Similarly, the N-acetamido and 3-methoxy groups can be targeted for modification to explore their roles in molecular recognition and function.

The preparation of these analogues often employs standard peptide coupling chemistries, alkylation reactions, and other well-established organic transformations. The choice of synthetic route is guided by the desired final structure and the need to maintain the stereochemical integrity of the chiral center. The development of efficient and scalable synthetic methods is crucial for producing a library of diverse analogues for biological screening and other applications.

Targeted Modification of Key Structural Motifs

The systematic modification of the key structural motifs of this compound allows for a detailed exploration of its structure-activity relationship. By altering the carboxylic acid, the 3-methoxy group, and the N-acetamido group, researchers can fine-tune the molecule's properties to achieve desired biological effects or to develop novel research tools.

Variations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, offering a gateway to a wide range of derivatives with altered polarity, charge, and reactivity. longdom.org Common derivatization strategies include:

Esterification: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) can enhance cell permeability and modulate the molecule's pharmacokinetic profile. This is often achieved through Fischer esterification or by reaction with alkyl halides in the presence of a base. mdpi.com

Amidation: The formation of amides with a diverse set of amines introduces new functional groups and can significantly alter the molecule's biological activity. google.com Standard peptide coupling reagents such as DCC, EDC, or HATU are commonly employed for this transformation. mq.edu.au

Reduction: Reduction of the carboxylic acid to a primary alcohol provides an alternative functional group for further derivatization, such as etherification or oxidation to an aldehyde.

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazoles or phosphonates can maintain or improve biological activity while altering physicochemical properties.

These modifications can influence the molecule's ability to interact with biological targets, its solubility, and its metabolic stability.

Modifications of the 3-Methoxy Group and its O-Substituents

The 3-methoxy group is another key site for structural variation. Altering the ether linkage can provide insights into the role of this group in binding and activity.

O-Dealkylation and Re-alkylation: Cleavage of the methyl ether, often using strong acids like HBr or Lewis acids like BBr₃, yields the corresponding 3-hydroxy derivative, 2-acetamido-3-hydroxypropanoic acid. nih.gov This hydroxyl group can then be re-alkylated with a variety of alkyl or aryl groups to introduce steric bulk, alter lipophilicity, or incorporate reporter groups.

Synthesis of Ether Analogues: A range of ether analogues can be synthesized by reacting the 3-hydroxy intermediate with different electrophiles. This allows for the introduction of longer alkyl chains, branched alkyl groups, or functionalized ether substituents. mdpi.com These modifications can probe the size and nature of the binding pocket in a target protein.

The ability to introduce a variety of O-substituents at the 3-position is crucial for developing analogues with tailored properties for specific applications, including the development of more potent or selective biological agents.

Alterations of the N-Acetamido Group

N-Deacetylation and Re-acylation: The acetyl group can be removed under acidic or basic conditions to yield the free amine, 2-amino-3-methoxypropanoic acid. medchemexpress.com This primary amine can then be re-acylated with a wide variety of acyl chlorides or anhydrides to introduce different N-acyl groups. nih.gov This allows for the exploration of how changes in the size, shape, and electronic properties of the acyl group affect biological activity.

Introduction of Alternative Substituents: Beyond simple acyl groups, other functionalities can be introduced at the nitrogen atom. For example, sulfonamides can be formed by reacting the amine with sulfonyl chlorides. Reductive amination can be used to introduce N-alkyl groups.

These alterations to the N-acetamido group can lead to the discovery of analogues with improved biological profiles or novel modes of action.

Synthesis of Advanced Affinity Bait Agents and Chemical Probes

The structural versatility of this compound makes it an excellent scaffold for the design and synthesis of advanced chemical probes and affinity bait agents. mq.edu.au These tools are invaluable for identifying and studying the biological targets of the parent molecule and its analogues. chemrxiv.org

Chemical probes are typically designed to include three key components: a recognition element (based on the this compound scaffold), a reactive group for covalent labeling of the target, and a reporter tag for detection and visualization. mdpi.com

Recognition Element: The core structure of this compound or one of its optimized analogues serves as the recognition element, providing affinity and selectivity for the target protein. nih.gov

Reactive Group: A variety of reactive groups can be incorporated into the molecule, often at one of the positions described in the derivatization strategies above. Common reactive groups include photo-activatable groups like benzophenones or diazirines, or electrophilic "warheads" that can form covalent bonds with nucleophilic residues in the target protein. mq.edu.au

Reporter Tag: A reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine), a biotin (B1667282) moiety for affinity purification, or an alkyne or azide (B81097) group for click chemistry ligation, is appended to the probe. mdpi.com This tag allows for the detection, isolation, and identification of the protein-probe adduct.

Biochemical and Pharmacological Research Applications of the Compound and Its Derivatives

Interactions with Specific Molecular Targets and Biochemical Pathways

Research into the interactions of 2-Acetamido-3-methoxypropanoic acid with specific molecular targets has revealed a nuanced profile, distinguishing it from many other compounds in its class.

Enzyme Interactions: Substrate or Inhibitor Dynamics

This compound is metabolized in the liver by several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and most notably, CYP2C19, which convert it to an inactive O-desmethyl metabolite. nih.gov However, studies have shown that lacosamide (B1674222) itself does not have a significant inhibitory or inducing effect on the enzymatic activity of CYP3A4. aesnet.org For instance, a study involving co-administration with midazolam, a known CYP3A4 substrate, found no clinically relevant changes in the plasma concentration of midazolam or its metabolite. aesnet.org This suggests a low potential for clinically significant drug-drug interactions mediated by the inhibition of this key metabolic enzyme. While lacosamide is a substrate for CYP enzymes, its interaction does not appear to significantly alter the metabolic pathways of other drugs cleared by the same enzymes. nih.govdrugs.comdrugs.com

Receptor Binding and Modulation Studies

Extensive binding assays have demonstrated that this compound does not compete with radioligands for a wide array of receptors at concentrations up to 100 μmol/L. nih.gov These include receptors for amino-hydroxy-methyl-isoxazole propionic acid (AMPA), kainate, N-methyl-D-aspartate (NMDA), GABA, adenosine, muscarinic, histamine, dopamine, and nor-adrenaline (norepinephrine). nih.gov Furthermore, the compound does not alter the function of N, P, L, and T-type calcium channels, or the delayed rectifier and IA potassium currents. nih.gov

Initial hypotheses suggested that lacosamide might exert some of its effects through interaction with the collapsin response mediator protein-2 (CRMP-2), a protein involved in neuronal differentiation and axonal outgrowth. patsnap.comnih.gov However, subsequent and more detailed binding studies using various biochemical and biophysical methods, including radioligand binding with [3H]LCM, have not been able to demonstrate specific binding of lacosamide to CRMP-2. nih.gov These comprehensive analyses concluded that lacosamide does not specifically bind to CRMP-2 in the micromolar range. nih.gov

Modulation of Ion Channels and Neuronal Excitability in Research Models

The primary mechanism of action for this compound is the modulation of voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in neurons. nih.govpatsnap.comdrugbank.com

Mechanisms of Action on Voltage-Gated Sodium Channels (VGSCs)

This compound, specifically its active R-enantiomer lacosamide, selectively enhances the slow inactivation of VGSCs. patsnap.comdrugbank.comyoutube.com This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which are characteristic of seizure activity. patsnap.comdrugbank.com By promoting the slow inactivated state of VGSCs, the compound reduces the number of channels available to open in response to depolarization, thereby dampening neuronal excitability. patsnap.comnih.gov This effect is thought to be particularly relevant in neurons that are repeatedly depolarized, such as those involved in epileptic seizures. nih.gov Research has shown that lacosamide can reduce the current amplitudes of several VGSC subtypes, including NaV1.3, NaV1.7, and NaV1.8, without affecting the voltage dependence of their activation. nih.gov

Differential Effects on Fast versus Slow Inactivation of VGSCs

A key feature that distinguishes this compound from many other antiepileptic drugs is its differential effect on the two main types of VGSC inactivation: fast and slow inactivation. nih.govpatsnap.com While traditional sodium channel blockers like carbamazepine, phenytoin, and lamotrigine (B1674446) primarily affect the fast inactivation process, lacosamide selectively enhances slow inactivation. nih.govpatsnap.comnih.gov

Fast inactivation is a rapid process, occurring within milliseconds, that terminates the influx of sodium ions during an action potential. patsnap.comnih.gov In contrast, slow inactivation develops over a longer timescale, from seconds to minutes, and plays a role in regulating neuronal excitability over extended periods. patsnap.comnih.gov

Electrophysiological studies have consistently demonstrated that lacosamide has little to no effect on the fast inactivation of VGSCs. nih.govnih.govaesnet.org For example, it does not shift the steady-state fast inactivation curve or retard the recovery from fast inactivation, unlike carbamazepine. nih.govresearchgate.net Instead, lacosamide significantly shifts the voltage-dependence of slow inactivation towards more hyperpolarized potentials, making it easier for channels to enter the slow inactivated state. nih.govnih.govresearchgate.net This selective enhancement of slow inactivation is considered a unique mechanism of action among antiepileptic drugs. nih.govaesnet.org

Table 1: Comparative Effects of Lacosamide and Other Antiepileptic Drugs on VGSC Inactivation

| Feature | Lacosamide | Carbamazepine | Phenytoin | Lamotrigine |

|---|---|---|---|---|

| Effect on Fast Inactivation | No significant effect. nih.govnih.gov | Affects fast inactivation. nih.govpatsnap.com | Affects fast inactivation. nih.govnih.gov | Affects fast inactivation. nih.govnih.gov |

| Effect on Slow Inactivation | Selectively enhances. nih.govdrugbank.comnih.gov | Weakly impairs entry into slow inactivated state. nih.gov | N/A | N/A |

| Shift in Slow Inactivation Voltage Curve | Hyperpolarizing shift. nih.govresearchgate.net | Minimal effect. nih.gov | N/A | N/A |

| Recovery from Fast Inactivation | Does not retard recovery. nih.govresearchgate.net | Retards recovery. nih.gov | N/A | N/A |

Target Identification and Proteomic Approaches

While the primary molecular target of this compound has been identified as the voltage-gated sodium channel, research has also explored other potential binding partners. As mentioned previously, collapsin response mediator protein-2 (CRMP-2) was investigated as a potential target. patsnap.comnih.gov However, comprehensive drug binding assays and proteomic approaches have failed to show a specific binding interaction between lacosamide and CRMP-2. nih.gov These studies utilized various techniques, including radioligand binding assays with high specific activity [3H]lacosamide and surface plasmon resonance analysis, all of which yielded negative results for a direct binding interaction. nih.gov Therefore, the current body of evidence strongly indicates that the pharmacological effects of this compound are primarily, if not exclusively, mediated by its interaction with voltage-gated sodium channels.

Application of Affinity Bait and Chemical Reporter Strategies in Proteome Interrogation

The modest binding affinity of certain ligands, such as the anticonvulsant lacosamide, a derivative of this compound, for their protein targets presents a challenge in identifying these molecular partners. To overcome this, researchers have employed a sophisticated strategy utilizing analogues of the drug that incorporate both an affinity bait (AB) and a chemical reporter (CR) group. nih.gov This AB&CR approach facilitates the identification of binding partners for low-affinity ligands. nih.gov

The core principle of this strategy involves the drug analogue binding to its receptor, at which point the affinity bait component forms an irreversible covalent bond with the receptor. nih.gov Subsequently, the chemical reporter moiety allows for the detection and isolation of the now-labeled receptor-ligand complex. This is often achieved through a bio-orthogonal reaction, such as a copper(I)-mediated cycloaddition with a fluorescent probe, enabling visualization through techniques like in-gel fluorescence scanning. nih.govnih.gov The isolated proteins can then be identified using methods like mass spectrometry. nih.gov This strategy has proven effective in overcoming the challenges posed by modest binding affinities in proteome-wide searches for drug targets. nih.gov

Identification of Specific Binding Proteins (e.g., 14-3-3ζ Protein)

Utilizing the affinity bait and chemical reporter (AB&CR) strategy, researchers successfully identified the 14-3-3ζ protein as a binding partner for a derivative of this compound. nih.gov The specific analogue used was an AB&CR agent of lacosamide, which featured an isothiocyanate group as the affinity bait and a propargyl group as the chemical reporter. nih.gov The isothiocyanate group is known for its suitable balance of stability and reactivity, while the alkyne in the propargyl group readily reacts with azide (B81097) probes for detection. nih.gov

The 14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotic organisms. nih.gov They play a crucial role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis, by binding to phosphorylated serine or threonine motifs on their target proteins. nih.govmdpi.com This interaction often protects the target protein from dephosphorylation, thereby modulating its activity, localization, and stability. nih.gov The identification of 14-3-3ζ as a binding partner provides a significant lead in understanding the molecular mechanisms of action of this class of compounds. nih.gov

Preclinical Pharmacological Evaluation in Research Disease Models

Anticonvulsant Potential in Seizure Models (e.g., Maximal Electroshock Seizure, 6 Hz Psychomotor, Hippocampal Kindled)

The anticonvulsant properties of derivatives of this compound have been evaluated in various preclinical seizure models. These models are crucial for the initial in vivo screening and characterization of potential antiepileptic drugs (AEDs). uc.pt

The Maximal Electroshock Seizure (MES) model is a widely used test to assess a compound's ability to prevent the spread of seizures. uc.ptmdpi.comresearchgate.net In this model, an electrical stimulus is delivered to induce a tonic-clonic seizure, and the efficacy of a test compound is measured by its ability to prevent the tonic extension phase of the seizure. uc.ptmdpi.commeliordiscovery.com This model is considered a gold standard in the early stages of AED testing and is effective in identifying compounds that act on voltage-gated sodium channels. uc.ptmdpi.com

The 6 Hz psychomotor seizure model is considered a model of therapy-resistant partial seizures. nih.govmdpi.com This model uses a low-frequency electrical stimulation to induce seizures characterized by behaviors like stun, forelimb clonus, and vibrissae twitching. nih.govnih.govmeliordiscovery.com The model's sensitivity to different AEDs can be modulated by varying the stimulus intensity. nih.govsen.es Its ability to identify compounds effective against seizures that are resistant to some standard AEDs makes it a valuable tool in drug discovery. nih.govnih.govsen.es

The hippocampal kindling model is a chronic model of epilepsy that involves repeated electrical stimulation of the hippocampus, leading to a progressive increase in seizure susceptibility. mdpi.com This model is particularly relevant for studying temporal lobe epilepsy and the mechanisms of epileptogenesis. mdpi.com

The table below summarizes the characteristics of these key seizure models used in preclinical anticonvulsant research.

| Seizure Model | Type | Key Features | Relevance in Drug Discovery |

| Maximal Electroshock Seizure (MES) | Acute, Generalized | Induces tonic-clonic seizures; measures prevention of seizure spread. uc.ptmdpi.com | Standard for initial screening of anticonvulsant activity. uc.pt |

| 6 Hz Psychomotor Seizure | Acute, Partial | Models therapy-resistant limbic seizures; seizure severity modulated by current intensity. nih.govmdpi.com | Identifies compounds effective against pharmacoresistant seizures. nih.govsen.es |

| Hippocampal Kindled | Chronic, Focal to Generalized | Involves repeated stimulation leading to enhanced seizure susceptibility. mdpi.com | Studies mechanisms of epileptogenesis and temporal lobe epilepsy. mdpi.com |

Pain-Attenuating Properties in Neuropathic and Inflammatory Pain Models (e.g., Formalin Pain Model)

Derivatives of this compound have also been investigated for their potential to alleviate pain in preclinical models of neuropathic and inflammatory pain.

Neuropathic pain is a chronic pain state caused by damage to the nervous system. Preclinical research often employs models that involve nerve injury to study the mechanisms of neuropathic pain and to test the efficacy of potential analgesics. nih.gov

The formalin test is a widely used model of inflammatory pain in rodents. nih.govcreative-biolabs.comnih.gov It involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response. nih.govcreative-biolabs.comnih.gov

Phase I (Early Phase): This is an acute phase lasting for the first few minutes after injection and is thought to be caused by the direct chemical stimulation of nociceptors. nih.govnih.gov

Phase II (Late Phase): This phase begins after a brief quiescent period and is characterized by a longer-lasting pain response. It is believed to be driven by an inflammatory response and central sensitization. nih.govnih.govpainphysicianjournal.com

The distinct mechanisms underlying the two phases of the formalin test allow researchers to differentiate the effects of compounds on acute nociceptive pain versus inflammatory pain. nih.govnih.gov For instance, non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit only the late phase, whereas centrally acting analgesics can affect both phases. nih.gov This model is valuable for screening novel compounds and investigating their mechanisms of action in the context of inflammatory pain. creative-biolabs.comnih.gov

The table below outlines the phases and underlying mechanisms of the formalin pain model.

| Phase | Duration | Underlying Mechanism | Relevance for Analgesic Testing |

| Phase I (Early) | First ~5 minutes | Direct activation of nociceptors. nih.govnih.gov | Assesses effects on acute, non-inflammatory pain. nih.gov |

| Phase II (Late) | ~20-30 minutes post-injection | Inflammatory response and central sensitization. nih.govnih.gov | Evaluates anti-inflammatory and central analgesic effects. nih.govpainphysicianjournal.com |

Advanced Analytical Techniques for Research and Characterization

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are powerful tools for assessing the purity of 2-Acetamido-3-methoxypropanoic acid and, crucially, for determining its enantiomeric excess (ee), a measure of its optical purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating the enantiomers of this compound and quantifying the enantiomeric excess. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs, causing one enantiomer to elute from the column before the other. Polysaccharide-based CSPs are commonly used for separating N-acetylated amino acids. phenomenex.com For N-acetyl-O-methyl-D-serine, a specific method has been reported:

Example of a Chiral HPLC Method:

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane/isopropanol (85:15 v/v) |

| Retention Time (R-enantiomer) | 12.3 minutes |

| Retention Time (S-enantiomer) | 14.7 minutes |

Data sourced from reference

The choice of CSP and mobile phase is critical for achieving optimal separation. scas.co.jp Factors such as hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the CSP govern the enantioselective recognition. scas.co.jp By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is one of the most powerful tools for structural determination. ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton.

For a related compound, (2R)-2-acetamido-N-benzyl-3-methoxypropanamide, the following characteristic shifts have been reported, which can serve as a reference: nih.gov

¹H NMR (DMSO-d₆): Signals would be expected for the acetamido methyl protons (CH₃-C=O), the methoxy (B1213986) protons (O-CH₃), the protons on the propanoic acid backbone (CH and CH₂), and the amide proton (NH). The carboxylic acid proton (COOH) would appear as a broad singlet. In deuterated water (D₂O), the NH and COOH proton signals would disappear due to proton exchange. mdpi.com

¹³C NMR (DMSO-d₆): Distinct signals would be observed for the carbonyl carbons of the acetamido and carboxylic acid groups, the methoxy carbon, the acetamido methyl carbon, and the two carbons of the propanoic acid backbone.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetamido CH₃ | ~1.9 | ~22 |

| Methoxy CH₃ | ~3.3 | ~59 |

| CH₂ | ~3.6-3.8 | ~72 |

| α-CH | ~4.3-4.5 | ~53 |

| Amide NH | ~8.0-8.5 | - |

| Carboxyl OH | ~12.0-13.0 (broad) | - |

| Acetamido C=O | - | ~170 |

| Carboxyl C=O | - | ~173 |

Note: These are predicted values based on typical ranges for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the structure. With a molecular weight of 161.16 g/mol , the molecular ion peak [M+H]⁺ would be expected at m/z 162 in positive ion mode.

The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org Cleavage adjacent to the amide and ether linkages is also expected.

Expected Key Fragments in Mass Spectrum:

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 162 | [M+H]⁺ | Molecular Ion |

| 144 | [M-OH]⁺ | Loss of hydroxyl from carboxylic acid |

| 116 | [M-COOH]⁺ | Loss of carboxyl group |

| 102 | [M-CH₂OCH₃]⁺ | Cleavage of the methoxyethyl side chain |

| 59 | [CH₃OCH₂]⁺ | Methoxy-methyl fragment |

Note: Fragmentation is dependent on the ionization technique used.

A mass spectrum of the closely related compound N-Acetyl-DL-serine (which has an -OH instead of an -OCH₃ group) shows prominent fragments at m/z 116 and 74, corresponding to the loss of the carboxyl group and subsequent fragmentation. massbank.eu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of different bonds.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Amide |

| ~2950-2850 | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1100 | C-O stretch | Ether |

Note: These are characteristic ranges and can vary slightly. docbrown.inforesearchgate.net

The spectrum would be dominated by a very broad absorption for the O-H stretch of the hydrogen-bonded carboxylic acid. docbrown.info Strong carbonyl (C=O) absorptions for both the carboxylic acid and the amide group would also be prominent features.

Development of Analytical Methods for Complex Biological or Synthetic Matrices

Analyzing this compound in complex matrices, such as plasma, urine, or synthetic reaction mixtures, requires robust method development to ensure accuracy and precision by mitigating interference from other components. oup.com Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity and selectivity. researchgate.netnih.govrestek.com

A typical workflow for developing such a method involves several key steps:

Sample Preparation: The primary goal is to extract the analyte from the matrix and remove interfering substances like proteins and salts.

Protein Precipitation: For plasma or serum samples, a simple and effective first step is protein precipitation using a solvent like acetonitrile (B52724) or an acid like trichloroacetic acid. oup.comresearchgate.net

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, LLE or SPE can be employed. SPE, using a cartridge that selectively retains the analyte, is particularly effective at removing matrix components that can cause ion suppression in the mass spectrometer. restek.com

Chromatographic Separation (LC): An HPLC or UHPLC system is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer.

Column Choice: A reversed-phase C18 column is often suitable for small molecules. For highly polar analytes like amino acid derivatives, a hydrophilic interaction a (HILIC) column might provide better retention and separation. nih.gov

Mobile Phase Optimization: A gradient elution using water and an organic solvent (like acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically optimized to achieve a sharp peak shape and good separation in a short analysis time. nih.gov

Detection (MS/MS): A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode.

Ionization: Electrospray ionization (ESI) in either positive or negative mode is chosen to efficiently ionize the target molecule.

MRM Transition: A specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing reliable quantification. For example, a transition for N-acetylcysteine has been reported as m/z 164 → 122. researchgate.net

Internal Standard: To correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard (e.g., with deuterium (B1214612) or ¹³C) of the analyte is typically added to all samples and standards. nih.gov

Method validation is then performed according to regulatory guidelines (e.g., ICH M10) to demonstrate the method's linearity, accuracy, precision, selectivity, and stability.

Future Directions and Emerging Research Perspectives

Exploration of Novel, Sustainable, and Green Chemistry Approaches for Synthesis

The traditional synthesis of N-acetylated amino acids often involves methods that may not align with the modern principles of green chemistry. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes to 2-Acetamido-3-methoxypropanoic acid. Key areas of exploration include:

Biocatalysis: The use of enzymes, such as acylases or proteases, could offer a highly selective and efficient means of N-acetylation or in the synthesis of the amino acid precursor itself. Enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental footprint.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a flow-based synthesis for this compound could streamline its production.

Use of Greener Solvents and Reagents: Research into replacing hazardous solvents and reagents with more sustainable alternatives, such as bio-based solvents or water, is a critical direction. Additionally, exploring acetylation agents that are less corrosive and produce benign byproducts is of high interest.

A comparative overview of traditional versus potential green synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Catalyst | Chemical catalysts | Biocatalysts (e.g., enzymes) |

| Solvent | Organic solvents | Aqueous media, bio-solvents |

| Reaction Conditions | High temperature and pressure | Mild temperature and pressure |

| Byproducts | Potentially hazardous | Benign or recyclable |

| Atom Economy | Variable | Generally higher |

Development of Next-Generation Derivatives with Tailored Biological Activities

The core structure of this compound provides a versatile template for the development of new derivatives with potentially enhanced or novel biological activities. Future research in this area will focus on systematic structure-activity relationship (SAR) studies. This involves the strategic modification of different parts of the molecule:

The Carboxylic Acid Group: Esterification or amidation of the carboxyl group can modulate the compound's polarity, solubility, and ability to interact with biological targets.

The Acetamido Group: Variation of the acyl group could influence the compound's metabolic stability and binding interactions.

The Methoxy (B1213986) Group: Replacement of the methyl ether with other functional groups could lead to new interactions with target proteins.

The goal of these modifications would be to create a library of derivatives that can be screened for a wide range of biological activities, from antimicrobial to anticancer properties.

Integration with High-Throughput Screening and Chemical Biology Platforms for Target Discovery

A significant challenge for many small molecules, including potentially this compound and its derivatives, is the identification of their precise biological targets. Modern high-throughput screening (HTS) and chemical biology platforms offer powerful tools to address this. Future research directions include:

Phenotypic Screening: HTS campaigns can be designed to screen a library of derivatives against various cell lines or disease models to identify compounds that elicit a desired phenotypic response.

Target Deconvolution: For active compounds identified through phenotypic screening, a variety of techniques can be employed to identify the specific molecular target. These include affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches.

Development of Chemical Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) can facilitate the identification of binding partners and the visualization of the compound's subcellular localization.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation and Rational Drug Design

Computational approaches are indispensable in modern drug discovery and will be crucial in guiding the future development of this compound-based compounds. These methods can provide insights that are difficult to obtain through experimental means alone.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode of this compound or its derivatives within the target's active site. This can help to explain observed biological activity and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its target protein, revealing details about the stability of the complex and the role of specific amino acid residues.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate the structural features of a series of derivatives with their biological activity, QSAR can be used to predict the activity of novel, yet-to-be-synthesized compounds. This rational approach can significantly accelerate the drug design process.

The integration of these computational methods will enable a more efficient and targeted approach to the development of next-generation derivatives of this compound with desired biological functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetamido-3-methoxypropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via intramolecular cyclization of γ-substituted amino acid derivatives. Key conditions include catalysts (e.g., palladium complexes), controlled temperatures (40–80°C), and polar aprotic solvents (e.g., DMF). Yield optimization requires precise stoichiometric ratios and purification via recrystallization or column chromatography. Industrial-scale production employs continuous flow reactors to enhance efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation relies on - and -NMR for functional group identification, HPLC for purity assessment (>98%), and X-ray crystallography (as demonstrated in Acta Crystallographica reports) to resolve stereochemistry. Mass spectrometry (HRMS) validates molecular weight .

Q. How do the acetamido and methoxy functional groups influence its chemical reactivity?

- Methodological Answer : The acetamido group enhances hydrogen-bonding capacity, affecting solubility in polar solvents, while the methoxy group increases lipophilicity, influencing membrane permeability in biological systems. Reactivity in substitution reactions is modulated by these groups’ electronic effects, requiring pH-controlled environments (e.g., buffered aqueous solutions) for stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported NMDAR agonist efficacy of this compound?

- Methodological Answer : Discrepancies arise from variations in cell-based assay systems (e.g., primary neurons vs. HEK293 cells) and agonist concentration ranges (EC values: 10–100 µM). To standardize results, use patch-clamp electrophysiology with controlled glutamate/glycine co-agonists and validate receptor specificity via competitive inhibition with AP5 .

Q. How does stereochemical purity at the second carbon impact biological activity?

- Methodological Answer : The (2R)-enantiomer exhibits higher NMDAR binding affinity due to spatial compatibility with the receptor’s ligand-binding domain. Enantiomeric purity is ensured via chiral HPLC or asymmetric synthesis using L-proline-derived catalysts. Impurity >2% significantly reduces activity, necessitating rigorous stereochemical validation .

Q. What strategies mitigate stability issues during long-term storage or in vivo assays?

- Methodological Answer : Degradation occurs via hydrolysis of the methoxy group under acidic conditions. Stabilize by storing at 2–8°C in anhydrous DMSO or lyophilized form. In vivo, use ester prodrug formulations to enhance metabolic stability and prolong half-life .

Q. How does this compound compare structurally and functionally to analogs like 2-Acetamido-3-hydroxypropanoic acid?

- Methodological Answer : Replacement of the methoxy group with a hydroxyl group increases hydrophilicity but reduces blood-brain barrier penetration. Comparative activity assays (e.g., radioligand binding) show a 3-fold lower NMDAR affinity for the hydroxy analog, highlighting the methoxy group’s role in receptor interaction .

Q. What computational methods predict its interactions with non-NMDAR targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.